molecular formula C21H26FN5O2 B2707135 2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone CAS No. 1226428-39-2

2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone

カタログ番号: B2707135
CAS番号: 1226428-39-2
分子量: 399.47
InChIキー: BIANZAZJHYIVAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a piperazine core linked to a 4-fluorophenyl group and a substituted pyrimidine moiety. The pyrimidine ring is further modified with a methyl group at position 4 and a morpholine ring at position 6, which may enhance its pharmacokinetic properties and binding affinity to biological targets. Its synthesis likely involves coupling reactions between piperazine derivatives and functionalized pyrimidines, as seen in analogous compounds .

特性

IUPAC Name

2-(4-fluorophenyl)-1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O2/c1-16-14-19(25-10-12-29-13-11-25)24-21(23-16)27-8-6-26(7-9-27)20(28)15-17-2-4-18(22)5-3-17/h2-5,14H,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIANZAZJHYIVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.

    Morpholinopyrimidine Synthesis: The morpholinopyrimidine moiety can be constructed via condensation reactions between pyrimidine derivatives and morpholine.

    Final Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the morpholinopyrimidine-piperazine intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or morpholine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the piperazine or morpholine rings.

    Reduction: Alcohol derivatives of the ethanone moiety.

    Substitution: Various substituted fluorophenyl derivatives.

科学的研究の応用

Overview

2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a fluorophenyl group, a piperazine moiety, and a morpholinopyrimidine, suggests various applications, particularly in the fields of anti-inflammatory and anticancer therapies.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound. For instance:

  • Compounds V4 and V8 (related derivatives) demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages at non-cytotoxic concentrations. This suggests that similar compounds may also exhibit anti-inflammatory effects by modulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes .

Anticancer Properties

Preliminary studies indicate that this compound may have anticancer applications. Its structural analogs have shown:

  • Inhibition of cell proliferation in various cancer cell lines.
  • Modulation of signaling pathways involved in tumor growth and metastasis.

Molecular docking studies suggest that the compound has strong binding affinities with proteins implicated in cancer progression, indicating a potential role in targeted cancer therapies.

Case Studies and Research Findings

StudyFindings
RSC Publishing (2023)Investigated anti-inflammatory properties of related compounds; demonstrated inhibition of NO production and modulation of iNOS and COX-2 expression in macrophages .
PubMed (2023)Highlighted synthesis and biological evaluation of similar derivatives; indicated potential therapeutic roles in inflammatory diseases .
Chemical Research InsightsDiscussed molecular docking studies revealing strong interactions with biological targets relevant to inflammation and cancer pathways.

作用機序

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrimidine/Piperazine/Phenyl) Molecular Weight Solubility/Stability Notes Key References
2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone (Target) 4-methyl, 6-morpholinopyrimidine; 4-fluorophenyl Not reported Likely moderate solubility in DMSO
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one 2-chlorophenyl; 4-fluorobenzylpiperazine Not reported Soluble in DMSO-d6 (NMR confirmed)
2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone 6-isobutoxypyrimidine; 4-fluorophenoxy 388.4 g/mol Soluble in standard solvents
3-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-benzaldehyde derivative Thienopyrimidine; methanesulfonyl-piperazine Not reported Requires NaBH4 reduction
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Trifluoromethylphenyl; pyrazole Not reported Enhanced metabolic stability

Key Structural and Functional Differences

Pyrimidine Modifications: The target compound’s 4-methyl-6-morpholinopyrimidine group may improve target selectivity compared to thienopyrimidine derivatives (e.g., ), which exhibit broader kinase inhibition profiles .

Piperazine Substituents: Methanesulfonyl-piperazine derivatives () introduce sulfonyl groups that enhance hydrogen bonding but may reduce solubility .

Phenyl Group Variations :

  • The 4-fluorophenyl group in the target compound balances hydrophobicity and electronic effects. In contrast, 2-chlorophenyl analogs () exhibit greater steric hindrance, which may alter receptor interactions .

Research Findings and Implications

  • Morpholine vs. Thiophene Rings : Morpholine-substituted pyrimidines (target compound) exhibit better aqueous solubility than thiophene-based analogs (), which are prone to aggregation .
  • Halogen Effects : Fluorine at the phenyl para-position (target) minimizes metabolic deactivation compared to ortho-chloro substituents (), which may increase toxicity .
  • Piperazine Linkers : Methanesulfonyl-piperazine derivatives () show enhanced pharmacokinetic profiles but require stabilization via co-crystallization (SHELX-refined structures) .

生物活性

2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic compound with the molecular formula C₁₈H₂₃FN₄O. The compound features a fluorophenyl group, a piperazine moiety, and a morpholinopyrimidine structure, suggesting potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.

Synthesis and Structure

The synthesis of this compound typically involves multi-step synthetic pathways that incorporate various functional groups to enhance its biological activity. The compound's structural uniqueness lies in its combination of functional groups, which potentially allows for enhanced selectivity towards specific biological targets compared to its analogs.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages at non-cytotoxic concentrations. This effect is likely mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key enzymes involved in the inflammatory response .

Table 1: Summary of Biological Activities

Compound Activity Mechanism
V4Anti-inflammatoryInhibition of NO production; downregulation of iNOS and COX-2
V8Anti-inflammatorySimilar mechanisms as V4
2-(4-FP)-PiperazinePotential anticancerModulation of cellular signaling pathways

Case Studies

A related study evaluated several derivatives of morpholinopyrimidine compounds, including those with similar piperazine structures. Compounds V4 and V8 were particularly noted for their ability to significantly reduce inflammatory markers in macrophage cells. The study utilized molecular docking studies to demonstrate strong affinities between these compounds and the active sites of iNOS and COX-2, indicating a rational basis for their observed biological activities .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors that modulate various biochemical pathways. For instance, inhibition of iNOS and COX-2 leads to decreased inflammatory responses, while potential anticancer effects may arise from alterations in cellular signaling pathways associated with tumor growth and proliferation .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(4-Fluorophenyl)-1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)ethanone?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Nucleophilic substitution to functionalize the pyrimidine ring with morpholine.

Piperazine coupling via Buchwald–Hartwig amination or SNAr reactions to introduce the fluorophenyl-ethanone moiety.

Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water).
Critical parameters include temperature control (0–5°C for exothermic steps) and anhydrous conditions for moisture-sensitive intermediates. Reaction progress is monitored by TLC and LC-MS .

Q. How is the crystal structure of this compound determined, and what key structural parameters are observed?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is performed using a Stoe IPDS 2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data collection includes:

  • Crystal system : Triclinic, space group P1P\overline{1}.

  • Unit cell parameters :

    ParameterValue
    aa8.9168 Å
    bb10.7106 Å
    cc13.5147 Å
    α\alpha73.489°
    β\beta71.309°
    γ\gamma83.486°
  • Refinement : SHELXL-2018/3 (full-matrix least-squares on F2F^2), achieving R1=0.036R_1 = 0.036, wR2=0.091wR_2 = 0.091. Key bond lengths (e.g., C=O: 1.212 Å) and torsion angles confirm planar pyrimidine and piperazine puckering .

Advanced Research Questions

Q. How can conformational flexibility in the piperazine ring be quantitatively analyzed?

Methodological Answer: Conformational analysis employs Cremer-Pople puckering coordinates ( ):

Calculate the puckering amplitude (θ\theta) and phase angle (ϕ\phi) using atomic coordinates from SCXRD.

For the piperazine ring, θ\theta values > 10° indicate non-planarity, while ϕ\phi distinguishes chair (ϕ0°\phi \approx 0°) or boat (ϕ30°\phi \approx 30°) conformers.

Validate with DFT calculations (B3LYP/6-311++G(d,p)) to compare experimental vs. optimized geometries. Discrepancies > 0.05 Å in bond lengths suggest crystal packing effects .

Q. How can contradictions between spectroscopic (NMR) and crystallographic data be resolved?

Methodological Answer:

NMR vs. SCXRD :

  • Dynamic effects : Solution-phase NMR may average conformers, while SCXRD captures static solid-state geometry. Use variable-temperature NMR to detect conformational exchange.
  • Tautomerism : Compare 13C^{13}\text{C}-NMR chemical shifts (e.g., carbonyl C=O at ~200 ppm) with SCXRD bond lengths.

Refinement artifacts : Cross-validate SHELXL refinement () with independent software (e.g., OLEX2). High residual density (> 0.5 eÅ3^{-3}) indicates mis-modeling .

Q. What computational strategies are effective for studying electronic properties and bioactivity?

Methodological Answer:

DFT Calculations :

  • Optimize geometry at the B3LYP/6-311G(d,p) level.
  • Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity.

Molecular Docking :

  • Use AutoDock Vina to simulate interactions with target proteins (e.g., viral proteases).
  • Validate docking poses with MD simulations (AMBER force field, 100 ns trajectory).

ADMET Prediction : SwissADME predicts logP (2.8) and bioavailability scores (> 0.55) to prioritize analogs .

Q. How are impurities or by-products characterized during synthesis?

Methodological Answer:

LC-MS/MS : Identify by-products using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+).

SCXRD : Co-crystallize impurities (e.g., unreacted intermediates) and solve structures to confirm stereochemical deviations.

Kinetic Analysis : Monitor reaction intermediates via 1H^1\text{H}-NMR (e.g., disappearance of morpholine protons at δ 3.6 ppm) .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic RRR-factors for this compound?

Methodological Answer:

Refinement Protocols : Compare SHELXL () vs. JANA2006 refinement. Higher RR-factors in SHELXL may arise from anisotropic displacement parameters or twinning.

Data Quality : Assess I/σ(I)I/\sigma(I) (> 2.0 for high-resolution data) and completeness (> 95%). Incomplete data (e.g., missing high-θ reflections) inflate RR-factors.

Twinning : Use PLATON’s TWINABS to deconvolute overlapping reflections in twinned crystals .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。